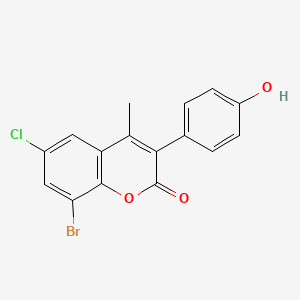

8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one, also known as BHMC, is a synthetic compound that belongs to the class of flavonoids. It has attracted the attention of many researchers due to its potential therapeutic properties. BHMC has been found to exhibit anti-inflammatory, anti-cancer, antioxidant, and anti-viral activities.

Scientific Research Applications

Medicinal Chemistry Applications

Compounds with bromo, chloro, and hydroxyphenyl groups have been widely studied for their potential biological activities. For example, 8-Hydroxyquinolines, which share a partial structural similarity, are known for their metal chelation properties and have been explored for therapeutic applications against diseases like cancer, HIV, and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021). Similarly, compounds with specific halogenation patterns have been investigated for their antimicrobial properties and as potential inhibitors of various biological pathways.

Environmental Science Applications

Brominated and chlorinated compounds, especially those used as flame retardants or produced as by-products of industrial processes, have been the subject of environmental studies. Researchers have focused on their persistence, bioaccumulation, and potential toxic effects on ecosystems and human health. For example, the occurrence, fate, and behavior of brominated phenols in aquatic environments have been reviewed to understand their impact and degradation pathways (Koch & Sures, 2018).

Analytical Chemistry Applications

Compounds with specific functional groups are often used as analytical reagents or in the development of sensors for detecting metal ions and other analytes. For instance, fluorescent chemosensors based on certain core structures have been utilized for the selective detection of various metal ions, showcasing the versatility of these compounds in analytical applications (Roy, 2021).

properties

IUPAC Name |

8-bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrClO3/c1-8-12-6-10(18)7-13(17)15(12)21-16(20)14(8)9-2-4-11(19)5-3-9/h2-7,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZMHUHJOZDHJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2Br)Cl)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane](/img/structure/B2860674.png)

![2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2860677.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2860678.png)

![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2860680.png)

![(E)-2-styryl-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2860688.png)

![Methyl 4-{4-[(3,4-dichlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2860690.png)

![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B2860696.png)